N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a chloro group, multiple methoxy groups, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Methoxylation: The intermediate product is further reacted with methanol in the presence of a base such as sodium methoxide to introduce the methoxy groups at the 2 and 5 positions.
Amidation: Finally, the compound is synthesized by reacting the chlorinated, methoxylated intermediate with 4-chloro-2,5-dimethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxy-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the interaction of aromatic amides with biological systems.
Medicine: Explored for its potential therapeutic applications. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxybenzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide: Lacks the methoxy group at the 4-position, which can affect its solubility and interaction with biological targets.
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxy-3-aminobenzamide: The amino group instead of the nitro group can lead to different pharmacological properties.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group creates a compound with distinct electronic properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6/c1-23-13-5-4-9(6-12(13)19(21)22)16(20)18-11-8-14(24-2)10(17)7-15(11)25-3/h4-8H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERRAHSBASCLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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